Phenol, 2-[(1-phenyl-3-butenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(1-phenyl-3-butenyl)amino]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a phenyl group attached to a butenyl chain, which is further connected to an amino group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1-phenyl-3-butenyl)amino]- typically involves the reaction of phenol with 1-phenyl-3-butenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[(1-phenyl-3-butenyl)amino]- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and consistent production of the compound. The industrial methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1-phenyl-3-butenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Phenol, 2-[(1-phenyl-3-butenyl)amino]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[(1-phenyl-3-butenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Phenol, 2-[(1-phenyl-3-butenyl)amino]- can be compared with other similar compounds, such as:
Phenol: The basic structure with a hydroxyl group attached to an aromatic ring.
Aniline: An aromatic amine with a similar amino group but without the phenolic hydroxyl group.
Benzylamine: A compound with a benzyl group attached to an amino group, similar to the butenyl chain in the target compound.
The uniqueness of Phenol, 2-[(1-phenyl-3-butenyl)amino]- lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
CAS No. |
647017-90-1 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(1-phenylbut-3-enylamino)phenol |
InChI |
InChI=1S/C16H17NO/c1-2-8-14(13-9-4-3-5-10-13)17-15-11-6-7-12-16(15)18/h2-7,9-12,14,17-18H,1,8H2 |
InChI Key |
HFGLRJHLEQAORB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.